molecular formula C13H13ClN2O4S2 B3999155 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide

Cat. No.: B3999155
M. Wt: 360.8 g/mol
InChI Key: NKKRTEPKSOPCHN-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O4S2 and a molecular weight of 360.84 g/mol . This compound is known for its sulfonamide functional groups, which are commonly found in various pharmaceuticals and industrial chemicals.

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S2/c1-9-2-5-12(21(15,17)18)8-13(9)16-22(19,20)11-6-3-10(14)4-7-11/h2-8,16H,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRTEPKSOPCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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